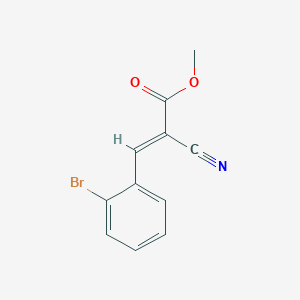

Methyl 2-cyano-3-(2-bromophenyl)acrylate

Description

Structure

3D Structure

Properties

CAS No. |

109460-96-0 |

|---|---|

Molecular Formula |

C11H8BrNO2 |

Molecular Weight |

266.09 g/mol |

IUPAC Name |

methyl (E)-3-(2-bromophenyl)-2-cyanoprop-2-enoate |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-6H,1H3/b9-6+ |

InChI Key |

SSKFRKHFQPOMDS-UHFFFAOYSA-N |

SMILES |

COC(=O)C(=CC1=CC=CC=C1Br)C#N |

Isomeric SMILES |

COC(=O)/C(=C/C1=CC=CC=C1Br)/C#N |

Canonical SMILES |

COC(=O)C(=CC1=CC=CC=C1Br)C#N |

Synonyms |

METHYL2-CYANO-3-(2-BROMOPHENYL)-ACRYLATE |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Methyl 2 Cyano 3 2 Bromophenyl Acrylate

Exploration of Knoevenagel Condensation Pathways for Methyl 2-cyano-3-(2-bromophenyl)acrylate Synthesis

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an active methylene (B1212753) compound, in this case, methyl 2-cyanoacetate, with a carbonyl compound, 2-bromobenzaldehyde (B122850), typically in the presence of a basic catalyst. The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield the α,β-unsaturated product.

Catalytic Systems in Knoevenagel Condensation: In-depth Analysis

A variety of catalytic systems have been employed to promote the Knoevenagel condensation, ranging from traditional organic bases to more modern and sustainable catalysts. The choice of catalyst can significantly impact reaction rates and yields.

Commonly used base catalysts include primary, secondary, and tertiary amines such as piperidine (B6355638), pyrrolidine, and triethylamine (B128534). Piperidine, in particular, is a widely used and effective catalyst for this transformation. The mechanism of piperidine catalysis involves the formation of an iminium ion intermediate from the aldehyde, which is more electrophilic and readily reacts with the enolate of the active methylene compound.

Recent research has focused on the development of more environmentally friendly and efficient catalytic systems. Ionic liquids, such as diisopropylethylammonium acetate (B1210297) (DIPEAc), have been shown to be effective catalysts, offering advantages like high yields and easier product separation. The use of microwave irradiation in conjunction with basic catalysts like sodium hydroxide (B78521) or triethylamine has also been demonstrated to significantly accelerate the reaction, often leading to high yields in a matter of minutes.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Piperidine | Ethanol | Reflux | 45 min | 90 | |

| Diisopropylethylammonium acetate (10 mol%) | Hexane | 65-70 | Not specified | 91 | |

| Triethylamine (10 mol%) & NaCl (sat. soln.) | Water | MW (55W) | 35 min | 99 | |

| Sodium Ethoxide (20 mol%) | Ethanol | Room Temp. | 2-8 h | High | |

| Ammonium Acetate | None (MW) | MW (320W) | 50 s | High |

Non-Catalytic and Solvent-Free Approaches to this compound Synthesis

In line with the principles of green chemistry, significant effort has been directed towards developing non-catalytic and solvent-free conditions for the Knoevenagel condensation. Solvent-free reactions, often facilitated by microwave irradiation, offer numerous advantages, including reduced environmental impact, operational simplicity, and often, enhanced reaction rates and yields.

Detailed Mechanistic Elucidation of this compound Formation

The formation of this compound via the Knoevenagel condensation is a multi-step process. The mechanism is influenced by the choice of catalyst and solvent. nih.govaston.ac.uk Generally, the reaction is initiated by the deprotonation of the active methylene compound (methyl 2-cyanoacetate) by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 2-bromobenzaldehyde. The resulting aldol-type intermediate subsequently undergoes elimination of a water molecule to form the final product. sigmaaldrich.com

While specific transition state analysis and reaction coordinate studies for the synthesis of this compound are not extensively documented in the available literature, insights can be drawn from computational studies on analogous Knoevenagel condensations. For instance, a Density Functional Theory (DFT) study on the condensation of benzaldehyde (B42025) and ethyl cyanoacetate (B8463686) provides a model for the energetic landscape of the reaction. rsc.org

Table 1: Hypothetical Energy Profile for the Knoevenagel Condensation

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (2-bromobenzaldehyde + methyl 2-cyanoacetate + catalyst) | 0 |

| 2 | Transition State 1 (Proton Abstraction) | +15 to +20 |

| 3 | Intermediate 1 (Enolate) | +5 to +10 |

| 4 | Transition State 2 (C-C Bond Formation) | +20 to +25 |

| 5 | Intermediate 2 (Aldol Adduct) | -5 to -10 |

| 6 | Transition State 3 (Dehydration) | +25 to +30 |

| 7 | Products (this compound + H₂O + catalyst) | -15 to -20 |

Note: The values in this table are illustrative and based on general principles of Knoevenagel condensations, not on specific experimental or computational data for this compound.

There is a lack of specific studies on the kinetic isotope effects in the reaction pathways for the formation of this compound. Such studies, which involve replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) at a specific position in the reactants, are crucial for determining the rate-determining step of a reaction and for providing detailed insights into the structure of the transition state.

In the context of the Knoevenagel condensation, a primary kinetic isotope effect would be expected if the C-H bond cleavage of the active methylene compound is the rate-determining step. The absence of such an effect would suggest that a subsequent step, such as the C-C bond formation or the dehydration, is rate-limiting.

Computational modeling, particularly using DFT, has been employed to investigate the intermediates in Knoevenagel condensations. rsc.org For the formation of this compound, the key intermediates are the enolate of methyl 2-cyanoacetate and the aldol (B89426) addition product.

The Enolate Intermediate: The reaction is initiated by the formation of an enolate ion from methyl 2-cyanoacetate in the presence of a base. The negative charge on this intermediate is stabilized by resonance, being delocalized over the α-carbon, the cyano group, and the carbonyl group of the ester. This delocalization enhances its stability and nucleophilicity.

The Aldol Addition Intermediate: The enolate then attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde to form a tetrahedral intermediate, an alkoxide. This intermediate is then protonated to yield the neutral aldol addition product, which is a β-hydroxy ester.

Computational Insights from Analogous Systems: A DFT study on the Knoevenagel condensation catalyzed by an amino-functionalized metal-organic framework (MOF) suggests that the reaction proceeds through a carbanionic intermediate formed by the deprotonation of the active methylene compound by the amine groups of the catalyst. nih.gov Another computational study on a related system highlights the role of the catalyst in stabilizing the transition state leading to the aldol adduct. rsc.org

The structure and stability of these intermediates can be modeled to understand their reactivity and the stereochemical outcome of the reaction. For instance, the (E)-isomer of this compound is the thermodynamically more stable product and is typically the major isomer formed. nih.gov

Table 2: Key Intermediates in the Formation of this compound

| Intermediate | Structure | Role in the Reaction |

| Methyl 2-cyanoacetate enolate | [C(CN)CO₂CH₃]⁻ | Nucleophile |

| Aldol Adduct | C₆H₄(Br)CH(OH)CH(CN)CO₂CH₃ | Precursor to the final product |

Advanced Spectroscopic and Spectrometric Characterization of Methyl 2 Cyano 3 2 Bromophenyl Acrylate

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure. For Methyl 2-cyano-3-(2-bromophenyl)acrylate, the electronic spectrum is expected to be dominated by π→π* and n→π* transitions arising from its conjugated system and heteroatoms.

Analysis of π→π and n→π Transitions**

The structure of this compound contains several chromophores that contribute to its UV-Vis absorption profile. The core of the molecule is a "push-pull" ethylene (B1197577) system, where the phenyl ring acts as an electron-donating group (push) and the cyano and methyl acrylate (B77674) groups act as electron-withdrawing groups (pull). This conjugation across the molecule leads to intense π→π* transitions. These transitions, involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically observed in the UV region. For similar conjugated systems, these absorptions can be intense and are sensitive to the extent of conjugation. researchgate.net

In addition to the π-system, the presence of nitrogen in the cyano group and oxygen atoms in the acrylate moiety introduces the possibility of n→π* transitions. These transitions involve the excitation of a non-bonding electron (from the lone pairs on nitrogen or oxygen) to an antibonding π* orbital. Generally, n→π* transitions are of lower intensity compared to π→π* transitions and can sometimes be obscured by the stronger π→π* absorption bands. In related molecules like azobenzene (B91143) and its derivatives, n→π* transitions are often found in the near-UV or visible region. researchgate.net The presence of both types of transitions provides a detailed electronic picture of the molecule.

Solvatochromic Effects on Electronic Absorption

Solvatochromism refers to the change in the position, and sometimes intensity, of a UV-Vis absorption band upon a change in the polarity of the solvent. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. For polar molecules like this compound, which possess a significant dipole moment due to the electron-withdrawing and donating groups, pronounced solvatochromic shifts are anticipated.

In non-polar solvents, the molecule exists in a less stabilized state compared to polar solvents. Upon excitation to a more polar excited state, as is common for π→π* transitions in push-pull systems, polar solvents will stabilize the excited state more than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum. Conversely, for n→π* transitions, the ground state is often more stabilized by hydrogen bonding in protic solvents than the excited state, which can lead to a blue shift (hypsochromic shift). The study of solvatochromism in various solvents of differing polarity can, therefore, provide crucial information about the nature of the electronic transitions and the change in dipole moment upon excitation. researchgate.netresearchgate.net

X-ray Diffraction Studies of this compound

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the solid-state properties of a material.

Single-Crystal X-ray Diffraction: Crystal Packing and Intermolecular Interactions

Key interactions expected to influence the crystal packing of this compound include:

Hydrogen Bonds: Weak C–H···O and C–H···N hydrogen bonds are likely to be present, where the hydrogen atoms of the phenyl ring or methyl group interact with the oxygen atoms of the acrylate or the nitrogen atom of the cyano group of neighboring molecules.

Halogen Bonds: The bromine atom on the phenyl ring can participate in halogen bonding (C–Br···O or C–Br···N), a directional interaction that can significantly influence the supramolecular architecture.

π-Interactions: π-π stacking between the aromatic phenyl rings of adjacent molecules and C–H···π interactions are also expected to play a role in the crystal packing. In a related bromophenyl derivative, C—Br⋯π interactions were observed to connect molecules into chains. nih.gov

A hypothetical table of crystallographic data, based on typical values for similar organic molecules, is presented below to illustrate the type of information obtained from a single-crystal XRD study.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₈BrNO₂ |

| Formula Weight | 266.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.1 |

| b (Å) | ~10.2 |

| c (Å) | ~11.4 |

| β (°) | ~97.6 |

| V (ų) | ~1158 |

| Z | 4 |

| Density (calculated) | ~1.52 g/cm³ |

| R-factor | ~0.04 |

This data is hypothetical and for illustrative purposes only.

Powder X-ray Diffraction: Polymorphism and Crystallinity Studies

Powder X-ray diffraction (PXRD) is an essential technique for the analysis of polycrystalline materials. It is particularly valuable for identifying crystalline phases, determining the degree of crystallinity, and investigating polymorphism—the ability of a compound to exist in more than one crystal structure. researchgate.netyoutube.com

Different polymorphic forms of a compound can exhibit distinct physical properties, and PXRD provides a unique fingerprint for each polymorph. researchgate.net While no specific studies on the polymorphism of this compound have been reported, it is a phenomenon often observed in pharmaceutical and specialty chemical compounds. rigaku.comnih.gov A PXRD analysis would involve scanning a powdered sample of the compound with X-rays over a range of 2θ angles and recording the diffraction pattern. The resulting diffractogram, a plot of intensity versus 2θ, would be characteristic of the crystalline form present. The presence of sharp, well-defined peaks would indicate a highly crystalline material, while a broad, diffuse halo would suggest an amorphous solid.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns.

For this compound (C₁₁H₈BrNO₂), the monoisotopic mass is approximately 264.9738 Da. nih.gov High-resolution mass spectrometry (HRMS) techniques, such as those utilizing Orbitrap or time-of-flight (TOF) analyzers, can measure this mass with high accuracy, allowing for the unambiguous determination of the elemental composition. thermofisher.commdpi.com

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺•. The fragmentation of this molecular ion would provide valuable structural information. Based on the fragmentation of similar substituted phenylpropenoates, key fragmentation pathways can be predicted. nih.gov For instance, the loss of the methoxy (B1213986) group (•OCH₃) from the ester would lead to a significant fragment ion. The presence of the bromine atom would result in a characteristic isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

A plausible fragmentation pattern is outlined in the table below:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description of Loss |

| 265/267 | [C₁₁H₈⁷⁹/⁸¹BrNO₂]⁺• | Molecular ion (M⁺•) |

| 234/236 | [C₁₀H₅⁷⁹/⁸¹BrNO]⁺• | Loss of •OCH₃ (methoxy radical) |

| 206/208 | [C₉H₅⁷⁹/⁸¹Br]⁺• | Loss of CO (carbon monoxide) from [M-OCH₃]⁺ |

| 186 | [C₁₁H₈NO₂]⁺ | Loss of •Br (bromine radical) |

| 127 | [C₇H₄Br]⁺ | Bromophenyl cation |

This fragmentation pattern is predicted based on known fragmentation of similar compounds and has not been experimentally verified for this specific molecule.

The use of tandem mass spectrometry (MS/MS) could further aid in the structural elucidation by isolating a specific fragment ion and inducing its further fragmentation to establish connectivity within the molecule. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, typically within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula.

For this compound, the molecular formula is C₁₁H₈BrNO₂. The theoretical monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, can be compared to the experimentally measured mass. This comparison is crucial for confirming the compound's identity, especially when distinguishing between isomers or compounds with similar nominal masses.

The expected monoisotopic mass for the neutral molecule [M] is 264.97384 Da. In mass spectrometry, the molecule is typically ionized, most commonly by protonation to form [M+H]⁺ or by adduction with a cation like sodium to form [M+Na]⁺. The high accuracy of HRMS is essential for confirming the elemental formula, especially for molecules below 1000 amu where a mass accuracy of 0.003 m/z units is often sufficient.

Table 1: Theoretical Mass Data for this compound and its Common Adducts

| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| [M] | C₁₁H₈BrNO₂ | 264.97384 |

| [M+H]⁺ | C₁₁H₉BrNO₂⁺ | 265.98162 |

| [M+Na]⁺ | C₁₁H₈BrNO₂Na⁺ | 287.96356 |

This table presents the calculated theoretical monoisotopic masses for the neutral molecule and its common protonated and sodiated adducts, which would be targeted in an HRMS analysis.

The presence of bromine is particularly noteworthy, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Da (the M and M+2 peaks), providing a clear signature for the presence of a single bromine atom in the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

The fragmentation of the protonated molecule, [C₁₁H₉BrNO₂]⁺ (m/z 265.98162), would likely proceed through several key pathways initiated by the cleavage of the most labile bonds.

Proposed Fragmentation Pathways:

A primary fragmentation event would likely involve the ester group. The loss of the methoxy radical (•OCH₃) or methanol (B129727) (CH₃OH) from the parent ion is a common fragmentation pathway for methyl esters.

Loss of a methoxy radical (•OCH₃): This would result in a fragment ion with m/z 234.9559, corresponding to the formula [C₁₀H₆BrNO]⁺.

Loss of methanol (CH₃OH): This neutral loss would lead to a fragment ion at m/z 233.9481, with the elemental composition [C₁₀H₅BrNO]⁺.

Another significant fragmentation pathway involves the bromine substituent on the phenyl ring. The ortho-position of the bromine atom relative to the acrylate side chain can influence the fragmentation cascade. Studies on similar ortho-halogenated compounds

Theoretical and Computational Chemistry of Methyl 2 Cyano 3 2 Bromophenyl Acrylate

Electronic Structure and Molecular Orbital Theory Calculations

Molecular Orbital (MO) theory is a cornerstone of understanding chemical bonding and electronic structure. Computational methods allow for the detailed analysis of the molecular orbitals of Methyl 2-cyano-3-(2-bromophenyl)acrylate.

The HOMO and LUMO are the frontier orbitals that are crucial in determining a molecule's reactivity and electronic properties. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.

For a molecule like this compound, the HOMO is expected to be localized primarily on the more electron-rich portions of the molecule, such as the bromophenyl ring and the acrylate (B77674) double bond. The LUMO, conversely, would likely be centered on the electron-withdrawing cyano (-CN) and methyl acrylate (-COOCH₃) groups. A smaller HOMO-LUMO gap would suggest higher reactivity. DFT studies on similar acrylate derivatives have shown how substituents on the phenyl ring can modulate this gap. nih.govresearchgate.net

Table 1: Hypothetical HOMO-LUMO Data for this compound This table is illustrative and based on general principles, as specific experimental or calculated values for this exact compound are not available in the provided search results.

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 4.5 |

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. youtube.com It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

In this compound, the ESP map would likely show a high negative potential around the oxygen atoms of the ester group and the nitrogen atom of the cyano group, due to their high electronegativity. The bromine atom would also contribute to a region of negative potential. Conversely, the hydrogen atoms and the carbon atom of the carbonyl group would exhibit a more positive potential.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. sphinxsai.com It examines charge transfer interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals, which are key to understanding molecular stability.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely used for its balance of accuracy and computational cost.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis is necessary to explore the potential energy landscape and identify the most stable conformers. researchgate.netresearchgate.net

The planarity of the acrylate system and the orientation of the bromophenyl ring relative to the acrylate plane would be key structural parameters. The presence of the bulky bromine atom at the ortho position can induce steric hindrance, potentially leading to a non-planar conformation where the phenyl ring is twisted out of the plane of the acrylate group. This twisting would affect the electronic conjugation and, consequently, the molecule's properties. Studies on similar substituted acrylates have explored such conformational preferences. researchgate.net

DFT calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data to validate the computed structures and electronic properties.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of this compound. The chemical shifts would be influenced by the electronic environment of each nucleus, which is determined by the charge distribution and anisotropic effects from the aromatic ring and double bonds. Experimental NMR data for related acrylate derivatives is available and serves as a good reference. jmcs.org.mx

IR (Infrared): The vibrational frequencies calculated using DFT can be correlated with the experimental IR spectrum. Key vibrational modes for this molecule would include the C≡N stretch of the cyano group, the C=O stretch of the ester, the C=C stretch of the acrylate, and various C-H and C-Br stretching and bending modes. Comparing theoretical and experimental IR spectra is a common practice for confirming molecular structures. mdpi.com

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of the molecule. The absorption maxima (λ_max) correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. The position and intensity of these absorptions are sensitive to the extent of conjugation in the molecule. The ortho-bromo substituent is expected to influence the electronic transitions compared to an unsubstituted phenyl acrylate.

Table 2: Predicted Spectroscopic Data for this compound This table is illustrative and based on general principles, as specific experimental or calculated values for this exact compound are not available in the provided search results.

| Spectroscopy | Predicted Parameter | Hypothetical Value |

|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) | Olefinic proton: ~8.0-8.5 |

| ¹³C NMR | Chemical Shift (δ, ppm) | Carbonyl carbon: ~160-165 |

| IR | Vibrational Frequency (cm⁻¹) | C≡N stretch: ~2220-2230 |

| UV-Vis | λ_max (nm) | ~280-320 |

Reactivity Descriptors (Fukui Functions, Local Hardness)

Reactivity descriptors derived from conceptual Density Functional Theory (DFT) are crucial for predicting the reactive behavior of a molecule. They help identify which parts of a molecule are more susceptible to electrophilic, nucleophilic, or radical attack.

Fukui Functions: The Fukui function, ƒ(r), is a key descriptor that indicates the change in electron density at a specific point 'r' when the total number of electrons in the system changes. It allows for the identification of the most reactive sites within the molecule.

ƒ+(r): This function corresponds to an attack by a nucleophile (the addition of an electron). The sites with the highest ƒ+(r) values are the most favorable for nucleophilic attack. For this compound, the carbon atom of the cyano group and the α-carbon of the acrylate moiety are expected to be primary sites for nucleophilic attack due to the strong electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.

ƒ-(r): This function relates to an attack by an electrophile (the removal of an electron). Regions with high ƒ-(r) values are the most susceptible to electrophilic attack. The phenyl ring, particularly the ortho and para positions relative to the acrylate group (if not for the bromine's presence), and the oxygen atoms of the ester group would likely show higher ƒ-(r) values.

ƒ0(r): This function is used to predict sites for radical attack.

Local Hardness: Local hardness, η(r), is a concept related to the Fukui function and provides information about the resistance of a specific site in a molecule to a change in its electron distribution. A high value of local hardness indicates a less reactive site, while a low value suggests a more reactive "soft" site. The principle of maximum hardness states that molecules tend to arrange themselves to be as chemically hard as possible. In the context of a reaction, the most favorable interactions occur between a soft acid and a soft base, or a hard acid and a hard base. Computational analysis would likely reveal that the softest sites in the molecule correspond to the locations with the highest Fukui function values.

A hypothetical breakdown of reactive sites based on these principles is presented below.

Table 1: Predicted Reactive Sites in this compound

| Reactive Site | Predicted Type of Attack | Governing Functional Groups |

| Cyano Carbon | Nucleophilic | -C≡N |

| α-Carbon (Acrylate) | Nucleophilic | -C=C(CN)COOCH₃ |

| Phenyl Ring | Electrophilic | Aromatic System |

| Carbonyl Oxygen | Electrophilic/Protonation | -COOCH₃ |

This table is generated based on general principles of chemical reactivity and has not been confirmed by specific experimental or computational studies on this molecule.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment.

Conformational Sampling and Dynamics in Solution

The rotation around the bond connecting the phenyl ring to the vinyl group.

The rotation around the single bond between the vinyl carbon and the carbonyl carbon.

The rotation around the C-O bond of the methyl ester.

MD simulations in a solvent box (e.g., water, DMSO) would track the trajectory of each atom over time, allowing for a thorough exploration of the potential energy surface. Such simulations can reveal the most stable low-energy conformers and the energy barriers between them. Studies on similar push-pull systems, like methyl-2-cyano-3-methoxyacrylate, have shown that multiple stable conformers can exist in solution, with the relative populations depending on the solvent's polarity. researchgate.net For this compound, planarity is favored by the conjugated π-system, but steric hindrance from the ortho-bromine atom may cause a significant twist in the phenyl ring relative to the acrylate plane.

Intermolecular Interactions and Aggregation Behavior

The functional groups in this compound dictate the types of non-covalent interactions it can form, which in turn govern its aggregation behavior in solution and packing in the solid state.

Dipole-Dipole Interactions: The molecule has a significant dipole moment due to the electron-withdrawing cyano and carbonyl groups on one side of the double bond. These dipoles can align, leading to strong intermolecular attractions.

π-π Stacking: The presence of the electron-rich phenyl ring allows for π-π stacking interactions with neighboring molecules.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases such as the oxygen of a carbonyl group or the nitrogen of a cyano group on an adjacent molecule.

C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds can form between carbon-hydrogen donors and the oxygen or nitrogen acceptors. nih.gov

MD simulations can be used to study the propensity of these molecules to form dimers or larger aggregates in solution. The radial distribution function (RDF) calculated from these simulations can quantify the probability of finding molecules at a certain distance from each other, providing clear evidence of aggregation. The analysis of crystal structures of similar compounds, such as (E)-ethyl 3-(3-bromophenyl)-2-cyanoacrylate, shows that molecules often pair up into centrosymmetric dimers via C-H···O hydrogen bonds in the solid state. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues (Excluding Biological)

QSPR modeling is a statistical approach used to develop predictive models that correlate the structural features of molecules with their physicochemical properties. researchgate.net This allows for the estimation of properties for new or untested compounds without the need for experimental measurement.

Development of QSPR Models Based on Molecular Descriptors

The development of a QSPR model for analogues of this compound would involve a systematic workflow. youtube.com

Dataset Curation: A dataset of analogous compounds would be compiled. This would typically involve variations in the substituent on the phenyl ring (e.g., fluoro, chloro, methyl, methoxy) or changes to the ester group (e.g., ethyl, propyl). nih.govnih.govsigmaaldrich.com

Property Measurement: A non-biological property of interest (e.g., boiling point, refractive index, chromatographic retention time, solubility) would be experimentally measured for all compounds in the dataset.

Descriptor Calculation: For each molecule, a large number of molecular descriptors would be calculated using specialized software. These descriptors quantify different aspects of the molecular structure:

Constitutional Descriptors: Molecular weight, atom counts, etc.

Topological Descriptors: Indices that describe the connectivity of atoms (e.g., Randić index).

Geometric Descriptors: Molecular surface area, volume, etc.

Electronic Descriptors: Dipole moment, polarizability, partial charges on atoms.

Model Building and Validation: Using statistical techniques like Multiple Linear Regression (MLR), often coupled with a variable selection algorithm like a Genetic Algorithm (GA), a mathematical equation is derived that links a subset of the most relevant descriptors to the property. nih.gov The general form of the model is: Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where 'c' represents coefficients and 'D' represents the selected molecular descriptors. The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets.

Table 2: Hypothetical Data for a QSPR Model of Phenyl Acrylate Analogues

| Compound Name | Analogue Substituent | Hypothetical Refractive Index (Property) | Molecular Weight (Descriptor 1) | Polar Surface Area (Descriptor 2) |

| Methyl 2-cyano-3-phenylacrylate | -H | 1.58 | 201.21 | 50.1 Ų |

| Methyl 2-cyano-3-(2-fluorophenyl)acrylate | -F | 1.57 | 219.20 | 50.1 Ų |

| Methyl 2-cyano-3-(2-chlorophenyl)acrylate | -Cl | 1.60 | 235.65 | 50.1 Ų |

| This compound | -Br | 1.62 | 280.10 | 50.1 Ų |

This table presents a simplified, hypothetical example to illustrate the components of a QSPR study. The property values are not experimental.

Such a validated QSPR model would be a valuable tool for predicting the properties of new, unsynthesized analogues of this compound, accelerating materials science and chemical engineering research by prioritizing synthetic targets. nih.gov

Reactivity and Chemical Transformations of Methyl 2 Cyano 3 2 Bromophenyl Acrylate

Reactions at the Activated Alkene Moiety

The electron-deficient nature of the carbon-carbon double bond in Methyl 2-cyano-3-(2-bromophenyl)acrylate makes it a prime target for nucleophilic attack and a reactive partner in cycloaddition reactions.

Nucleophilic Additions and Conjugate Additions

The polarized double bond in this compound readily undergoes conjugate addition reactions with a variety of nucleophiles. In these reactions, the nucleophile attacks the β-carbon of the acrylate (B77674) system, leading to the formation of a stable enolate intermediate which is subsequently protonated.

Common nucleophiles for this type of transformation include amines, thiols, and carbanions. For instance, the reaction with a primary or secondary amine would be expected to yield a β-amino acid derivative. Similarly, the addition of a thiol would result in the formation of a β-thioether.

Table 1: Examples of Conjugate Addition Reactions with Related Acrylates

| Nucleophile | Product Type | Reference Compound |

|---|---|---|

| Primary/Secondary Amine | β-Amino acid derivative | Methyl 2-cyanoacrylate |

| Thiol | β-Thioether | Ethyl 2-cyano-3-phenylacrylate |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

As an electron-deficient alkene, this compound is a suitable dienophile for Diels-Alder reactions. It would be expected to react with electron-rich dienes to form substituted cyclohexene derivatives. The stereochemistry of the resulting cycloadduct would be governed by the principles of the Diels-Alder reaction, favoring the endo product under kinetic control.

Furthermore, the activated double bond can participate in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, such as azides, nitrile oxides, and nitrones. These reactions provide a versatile route to the synthesis of five-membered heterocyclic rings. For example, reaction with an azide would yield a triazoline, while reaction with a nitrone would produce an isoxazolidine.

Electrophilic Additions to the Double Bond

While less common due to the electron-deficient nature of the alkene, electrophilic addition reactions can occur under specific conditions. The reactivity towards electrophiles is significantly lower compared to electron-rich alkenes. Reactions with strong electrophiles, such as halogens (e.g., Br₂) or strong acids (e.g., HBr), could potentially lead to the corresponding addition products, but may require harsh reaction conditions.

Transformations Involving the Cyano Group

The cyano group in this compound is a versatile functional group that can undergo a range of chemical transformations, including hydrolysis and reduction.

Hydrolysis and Derivatization of Nitriles

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. Acid-catalyzed hydrolysis typically proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water. Subsequent tautomerization and further hydrolysis lead to the formation of a carboxylic acid and ammonium ion.

Basic hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, ultimately leading to the formation of a carboxylate salt and ammonia. The corresponding carboxylic acid can be obtained by subsequent acidification. By carefully controlling the reaction conditions, it is often possible to isolate the intermediate amide.

Table 2: General Conditions for Nitrile Hydrolysis

| Reagents | Product |

|---|---|

| H₃O⁺, heat | Carboxylic Acid |

| NaOH, H₂O, heat; then H₃O⁺ | Carboxylic Acid |

Reduction Strategies for the Cyano Group

The cyano group can be reduced to a primary amine using various reducing agents. Common methods include catalytic hydrogenation using catalysts such as palladium, platinum, or nickel, often under high pressure and temperature.

Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a cobalt catalyst can be employed for the reduction of nitriles to primary amines. The choice of reducing agent can sometimes influence the outcome and selectivity of the reaction, especially in the presence of other reducible functional groups like the ester.

Reactions at the Ester Moiety

The methyl ester group in this compound is susceptible to reactions typical of carboxylic acid esters, particularly those influenced by the conjugated electron-withdrawing groups.

Transesterification and Ester Hydrolysis

The methyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by either an acid or a base. In an acid-catalyzed mechanism, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by another alcohol. In a base-catalyzed process, a catalytic amount of alkoxide, corresponding to the desired alcohol, is used to generate a different ester.

Hydrolysis of the ester to the corresponding carboxylic acid, 2-cyano-3-(2-bromophenyl)acrylic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using aqueous solutions of strong bases like sodium hydroxide or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis, using aqueous mineral acids, is also feasible. The presence of the electron-withdrawing cyano and acrylate groups can influence the rate of these transformations.

Reactions with Organometallic Reagents

The reaction of this compound with potent organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), presents multiple potential pathways. The molecule has two primary electrophilic sites: the ester carbonyl carbon and the β-carbon of the acrylate system (Michael acceptor).

1,2-Addition (Attack at the Carbonyl): Strong, sterically unhindered organometallic reagents can attack the ester carbonyl directly. This typically leads to the formation of a tertiary alcohol after reaction with two equivalents of the organometallic reagent.

1,4-Conjugate Addition (Michael Addition): The electron-withdrawing nature of the cyano and ester groups makes the double bond electron-deficient and susceptible to nucleophilic attack at the β-position. Softer organometallic reagents, like organocuprates (R₂CuLi), generally favor this 1,4-addition pathway, leading to the formation of a new carbon-carbon bond at the β-position.

The choice of reagent, solvent, and reaction temperature can be used to selectively favor one pathway over the other, allowing for controlled functionalization of the molecule.

Transformations of the Bromophenyl Moiety

The bromine atom on the phenyl ring is a key functional handle, enabling a wide array of transformations, particularly transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. ugent.be

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This method is highly versatile for creating new aryl-aryl bonds. The reaction of this compound with various arylboronic acids would yield complex biaryl structures.

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne. nih.gov This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper species, although copper-free methods have been developed. nih.govnih.gov It provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis. researchgate.net The use of bulky, electron-rich phosphine ligands can facilitate these couplings even at room temperature. organic-chemistry.org

Mizoroki-Heck Reaction: The Heck reaction couples the aryl bromide with an alkene, such as styrene or an acrylate, to form a substituted alkene. ugent.besemanticscholar.org This reaction is a powerful method for the vinylation of aryl halides. researchgate.net Coupling this compound with various alkenes would lead to the synthesis of substituted stilbene (B7821643) and cinnamate derivatives.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar'-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl Acrylate |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Amine Base | Aryl Alkyne Acrylate |

| Mizoroki-Heck | Alkene (R'-CH=CH₂) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Vinylated Aryl Acrylate |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. youtube.commasterorganicchemistry.com

In this compound, the acrylate moiety is an electron-withdrawing group. However, it is attached to the ring at the ortho position relative to the bromine atom. The cyano and ester functionalities withdraw electron density from the aromatic ring via conjugation through the double bond. This deactivation of the ring towards electrophilic substitution simultaneously activates it for nucleophilic substitution. libretexts.org Therefore, under forcing conditions (high temperature, strong nucleophile), it is possible that the bromine atom could be displaced by nucleophiles like alkoxides, amines, or thiolates via an SNAr mechanism. The rate of reaction would be significantly influenced by the ability of the cyano-acrylate substituent to stabilize the intermediate carbanion.

Directed ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It typically involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, usually an organolithium reagent. However, in the case of this compound, the presence of the bromine atom makes a different pathway, lithium-halogen exchange, much more likely.

When treated with an organolithium reagent like n-butyllithium or tert-butyllithium at low temperatures, the bromine atom would be rapidly exchanged for a lithium atom. This generates a new organolithium species, methyl 2-cyano-3-(2-lithiophenyl)acrylate. This lithiated intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles to introduce new functional groups at the position formerly occupied by bromine.

Table 2: Potential Functionalization via Lithium-Halogen Exchange

| Electrophile | Reagent Example | Product Functional Group |

|---|---|---|

| Carbon dioxide | CO₂ | Carboxylic Acid |

| Aldehydes/Ketones | (CH₃)₂C=O | Tertiary Alcohol |

| Alkyl Halides | CH₃I | Methyl Group |

| Borates | B(OMe)₃ | Boronic Ester |

This lithium-halogen exchange followed by electrophilic trapping provides a versatile strategy for the selective functionalization of the bromophenyl moiety, complementing the cross-coupling reactions.

Stereoselective Transformations and Chiral Synthesis

Asymmetric Catalysis in Reactions of this compound

Research into the stereoselective reactions of this compound has demonstrated its utility as a substrate in asymmetric catalysis. Specifically, the asymmetric hydrogenation of this compound has been effectively achieved using a rhodium-based catalytic system.

A notable study successfully employed a chiral rhodium complex, specifically one bearing the (S,S)-f-spiroPhos ligand, to catalyze the hydrogenation of a series of cyano-substituted acrylate esters, including the 2-bromophenyl derivative. This transformation is significant as it creates a new stereocenter with high fidelity, leading to the formation of the corresponding chiral methyl 2-cyano-3-(2-bromophenyl)propanoate.

The reaction is typically carried out under a hydrogen atmosphere, with the chiral rhodium catalyst ensuring that the hydrogen molecule adds to the carbon-carbon double bond from a specific face. This facial selectivity is dictated by the chiral environment created by the ligand around the metal center, resulting in a preponderance of one enantiomer over the other in the product.

The general procedure for such an asymmetric hydrogenation involves dissolving the this compound substrate in a suitable solvent, such as dichloromethane, in the presence of the rhodium catalyst. The reaction is then subjected to hydrogen gas at a specified pressure and temperature for a duration sufficient to ensure complete conversion. The enantiomeric excess (e.e.) of the resulting product, a key measure of the stereoselectivity of the reaction, is typically determined using chiral high-performance liquid chromatography (HPLC).

The research findings highlight the efficacy of the Rh-(S,S)-f-spiroPhos catalytic system in achieving high enantioselectivity for this class of substrates. While the specific yield for the hydrogenation of this compound was not detailed in the available research, the study demonstrated that a broad range of analogous 3-cyano acrylate esters were hydrogenated with excellent enantioselectivities, often up to 98% e.e., and with high turnover numbers. This suggests that the 2-bromo-substituted substrate also likely affords the chiral product in high enantiomeric purity under optimized conditions.

The successful asymmetric hydrogenation of this compound provides access to chiral β-cyanopropanoates, which are versatile intermediates in the synthesis of various biologically active molecules, including chiral γ-lactams and γ-amino acids.

The table below summarizes the key aspects of the asymmetric hydrogenation of this compound based on the findings from the study on related substrates.

| Substrate | Catalyst | Reaction Type | Key Outcome |

|---|---|---|---|

| This compound | Rh-(S,S)-f-spiroPhos | Asymmetric Hydrogenation | Production of chiral Methyl 2-cyano-3-(2-bromophenyl)propanoate |

Applications of Methyl 2 Cyano 3 2 Bromophenyl Acrylate in Advanced Organic Synthesis and Materials Science

Methyl 2-cyano-3-(2-bromophenyl)acrylate as a Versatile Building Block in Complex Organic Synthesis

The reactivity of this compound is largely dictated by its electronically distinct functionalities. The electron-withdrawing nitrile and ester groups render the double bond susceptible to nucleophilic attack, a key feature in many carbon-carbon and carbon-heteroatom bond-forming reactions. Simultaneously, the 2-bromophenyl moiety serves as a handle for a variety of cross-coupling reactions, most notably palladium-catalyzed transformations.

Synthesis of Heterocyclic Compounds

While specific examples of heterocyclic synthesis starting directly from this compound are not extensively documented in publicly available literature, the inherent reactivity of its structure suggests its potential in constructing various heterocyclic scaffolds. The presence of the Michael acceptor system, coupled with the ortho-bromo substituent, provides a platform for tandem reactions. For instance, reaction with a binucleophile could involve an initial Michael addition to the activated double bond, followed by an intramolecular cyclization. A plausible, though not explicitly reported, pathway could be an intramolecular Heck reaction. radtech.orgresearchgate.net In such a scenario, the palladium-catalyzed coupling of the aryl bromide with the alkene within the same molecule could lead to the formation of cyclic structures. The success of such intramolecular cyclizations is often dependent on the ring size being formed and the specific reaction conditions employed. radtech.orgresearchgate.net

Construction of Macrocyclic and Polycyclic Systems

The principles of intramolecular cross-coupling reactions can be extended to the synthesis of larger ring systems. The intramolecular Heck reaction, for example, is a known method for macrocyclization, offering a route to complex, non-natural macrocycles. nih.govnih.gov The viability of using this compound as a precursor for such systems would depend on the design of a longer chain that tethers the reacting aryl bromide and the acrylate (B77674) moiety, predisposing the molecule for a ring-closing reaction. The formation of polycyclic systems could also be envisaged through cascade reactions initiated by the versatile functionalities of the molecule.

Role in Cascade and Multicomponent Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are a powerful tool in modern organic synthesis. The structure of this compound is well-suited for initiating such cascades. For example, a reaction sequence could be initiated by a Michael addition, creating a new intermediate that is then primed for an intramolecular reaction involving the bromo-phenyl group.

Multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a one-pot synthesis, could also potentially utilize this compound. While specific MCRs involving this compound are not detailed in the literature, related cyanoacrylate derivatives are known to participate in such transformations. These reactions often lead to the rapid assembly of complex molecular frameworks.

Polymer Chemistry and Materials Science Applications

The acrylate functionality of this compound allows it to act as a monomer in polymerization reactions, opening avenues for the creation of novel polymeric materials with tailored properties.

Monomer in Polymerization Reactions (e.g., Radical Polymerization)

Acrylate monomers are readily polymerized through various mechanisms, with radical polymerization being a common and versatile method. While specific studies on the radical polymerization of this compound are scarce, the general principles of acrylate polymerization are well-established. The presence of the bulky 2-bromophenyl group might influence the polymerization kinetics and the properties of the resulting polymer.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), could potentially be employed to synthesize well-defined polymers from this monomer. The bromo-substituent on the phenyl ring is generally not directly involved in the ATRP of the acrylate group, which proceeds via the vinyl functionality.

Development of Advanced Polymeric Materials (e.g., High Refractive Index Polymers)

One of the most promising applications for polymers derived from this compound lies in the field of high refractive index polymers (HRIPs). The refractive index of a polymer is influenced by its chemical composition, with the incorporation of heavy atoms like bromine known to increase this property. The presence of the bromine atom and the aromatic ring in the monomer unit would contribute to a higher molar refractivity, which in turn can lead to a polymer with a high refractive index.

Integration into Optoelectronic and Functional Materials (Excluding Biological)

The inherent electronic properties of this compound make it a compelling candidate for inclusion in advanced functional materials, particularly those designed for optoelectronic applications. The molecule's conjugated system, which extends across the phenyl ring and the cyano-substituted double bond, coupled with the strong dipole moment of the nitrile group, suggests its potential to influence the electronic and photophysical characteristics of materials into which it is incorporated.

While specific research detailing the integration of this exact molecule is not extensively published, the broader class of aryl cyanoacrylates is known for its utility in materials science. These compounds can serve as monomers for polymerization or as building blocks for small-molecule functional materials. The polymerization of acrylate monomers can yield polymers with desirable optical properties, such as high refractive indices.

The presence of the bromine atom on the phenyl ring is particularly significant. It serves as a reactive handle for post-synthesis modification via transition metal-catalyzed cross-coupling reactions. This allows for the strategic attachment of other functional groups to fine-tune the material's electronic energy levels, absorption, and emission spectra. Such modifications are crucial for developing materials for applications like Organic Light-Emitting Diodes (OLEDs), where tuning emission color is essential, and Organic Photovoltaics (OPVs), where optimizing the energy levels of acceptor materials is key to device efficiency.

Table 1: Potential Roles in Optoelectronic Materials

| Feature of this compound | Imparted Property | Potential Application Area |

|---|---|---|

| Cyanoacrylate Group | Electron-deficient character, high polarizability | Electron-transport layers, n-type materials for OPVs |

| Conjugated π-System | Tunable light absorption/emission | Organic dyes, active layers in OLEDs and OPVs |

Catalytic Applications (if applicable)

The utility of this compound extends into the realm of catalysis, where it can function either as a ligand to a catalytically active metal or as a precursor to generate a catalyst.

The structure of this compound contains heteroatoms with lone pairs of electrons—specifically the nitrogen of the cyano group and the oxygens of the acrylate moiety—which can coordinate to transition metal centers. This allows the molecule to act as a ligand, influencing the steric and electronic environment of a metal catalyst and thereby its activity and selectivity. Studies on analogous cyano-bearing molecules have shown their ability to form stable complexes with a variety of metals, including chromium, cobalt, nickel, manganese, and copper. mdpi.com The formation of such metal complexes is a foundational step in developing new catalytic systems.

Perhaps more significantly, the 2-bromophenyl group makes the molecule an excellent catalyst precursor for cross-coupling reactions. researchgate.net Aryl halides are standard reagents in foundational catalytic processes like the Heck, Suzuki, and Sonogashira reactions. The carbon-bromine bond can readily undergo oxidative addition to a low-valent transition metal, such as palladium(0) or nickel(0), forming a new organometallic species. tcichemicals.com This species is the catalytically active intermediate that proceeds to form new carbon-carbon or carbon-heteroatom bonds. For instance, in a Heck-type reaction, a palladium catalyst could activate the C-Br bond of this compound, enabling it to couple with an alkene, thus building a more complex molecular structure while regenerating the palladium catalyst. researchgate.net

Table 2: Potential Catalytic Functions

| Catalytic Role | Relevant Molecular Feature | Example Reaction Type | Metal Catalyst |

|---|---|---|---|

| Ligand | Cyano Group, Acrylate Carbonyls | Coordination Chemistry | Cr, Co, Ni, Mn, Cu mdpi.com |

| Catalyst Precursor | 2-Bromophenyl Group | Heck Reaction researchgate.net | Palladium researchgate.net |

| Catalyst Precursor | 2-Bromophenyl Group | Suzuki Coupling | Palladium |

Derivatives and Analogues of Methyl 2 Cyano 3 2 Bromophenyl Acrylate: Structure Reactivity Relationship Studies

Synthesis and Characterization of Structural Analogues

The synthesis of Methyl 2-cyano-3-(2-bromophenyl)acrylate and its analogues is most commonly achieved through the Knoevenagel condensation. tue.nlwikipedia.org This versatile carbon-carbon bond-forming reaction involves the condensation of an active methylene (B1212753) compound, in this case, a cyanoacetate (B8463686) ester, with a carbonyl compound, a substituted benzaldehyde (B42025), typically catalyzed by a weak base like piperidine (B6355638). wikipedia.orgchemrxiv.org The general synthetic route allows for facile diversification of the molecule at three key positions: the ester group, the phenyl ring, and the cyano group.

Modification of the Ester Group

The ester moiety of this compound can be readily altered by employing different alkyl cyanoacetates in the Knoevenagel condensation with 2-bromobenzaldehyde (B122850). This allows for the synthesis of a homologous series of esters, from the simple ethyl ester to more sterically demanding variants like tert-butyl esters. The primary purpose of this modification is to probe the steric and electronic influence of the ester group on the reactivity of the molecule.

Table 1: Representative Analogues of this compound with Modified Ester Groups

| Compound Name | Structure |

| Ethyl 2-cyano-3-(2-bromophenyl)acrylate | |

| Propyl 2-cyano-3-(2-bromophenyl)acrylate | |

| Isopropyl 2-cyano-3-(2-bromophenyl)acrylate | |

| tert-Butyl 2-cyano-3-(2-bromophenyl)acrylate |

This table presents a representative, though not exhaustive, list of possible analogues.

Substitution on the Phenyl Ring (e.g., Halogen, Alkyl, Alkoxy Variations)

Varying the substituents on the phenyl ring provides a powerful tool to study the electronic effects on the reactivity of the acrylate (B77674) system. By replacing the bromine atom at the ortho position with other halogens (e.g., fluorine, chlorine) or by introducing electron-donating (e.g., alkyl, alkoxy) or electron-withdrawing (e.g., nitro) groups at different positions (ortho, meta, para), a wide array of analogues can be synthesized. chemrxiv.orgnih.gov

The synthesis again utilizes the Knoevenagel condensation, this time between a series of substituted benzaldehydes and methyl cyanoacetate. researchgate.netresearchgate.net For example, reacting 2-fluorobenzaldehyde (B47322) with methyl cyanoacetate would yield Methyl 2-cyano-3-(2-fluorophenyl)acrylate. sigmaaldrich.com The characterization of these analogues would be carried out using IR and NMR spectroscopy to confirm the identity and position of the new substituent on the phenyl ring.

Table 2: Representative Analogues with Varied Phenyl Ring Substitution

| Compound Name | Structure |

| Methyl 2-cyano-3-(2-chlorophenyl)acrylate | |

| Methyl 2-cyano-3-(2-fluorophenyl)acrylate | |

| Methyl 2-cyano-3-(2-methylphenyl)acrylate | |

| Methyl 2-cyano-3-(2-methoxyphenyl)acrylate | |

| Methyl 2-cyano-3-(4-nitrophenyl)acrylate |

This table presents a representative, though not exhaustive, list of possible analogues.

Variation of the Cyano Group

Modification of the cyano group is a more synthetically challenging endeavor but offers the potential to significantly alter the electronic properties of the double bond. The cyano group is a potent electron-withdrawing group, and its replacement with other functionalities, such as an amide or a phosphonate (B1237965) group, would modulate the reactivity of the acrylate system. For example, the synthesis of 2-cyano-3-phenylacrylamide (B1607073) derivatives has been reported, which could be adapted for the 2-bromophenyl analogue. nih.govresearchgate.net The synthesis of α-aminophosphonates with an alkoxyethyl moiety incorporated into a cyanoacrylate structure has also been explored. rsc.org

Characterization of these analogues would require careful spectroscopic analysis. For instance, in an amide analogue, the IR spectrum would show characteristic N-H stretching and C=O stretching bands of the amide, while the nitrile peak would be absent. ³¹P NMR would be a crucial tool for characterizing phosphonate analogues.

Table 3: Representative Analogues with Variation of the Cyano Group

| Compound Name | Structure |

| Methyl 2-carbamoyl-3-(2-bromophenyl)acrylate | |

| Diethyl (2-cyano-1-(2-bromophenyl)-3-methoxy-3-oxoprop-1-en-1-yl)phosphonate |

This table presents a representative, though not exhaustive, list of possible analogues.

Systematic Investigations of Structure-Reactivity Relationships

The synthesis of these diverse analogues lays the groundwork for systematic investigations into how structural modifications influence their chemical reactivity. Such studies typically involve kinetic and thermodynamic analyses of well-defined reactions.

Impact of Substituent Effects on Reaction Kinetics and Thermodynamics

The electronic and steric nature of the substituents introduced in the analogues of this compound will have a predictable, yet quantifiable, impact on the rates and equilibrium positions of reactions they undergo. For instance, in the Knoevenagel condensation itself, the rate of reaction is influenced by the electrophilicity of the aldehyde's carbonyl carbon. Electron-withdrawing groups on the phenyl ring increase this electrophilicity, leading to a faster reaction, while electron-donating groups have the opposite effect. researchgate.net

Kinetic studies would involve monitoring the rate of a reaction, such as the Knoevenagel condensation or a subsequent reaction of the acrylate product, under controlled conditions. By measuring the rate constants for a series of analogues, a quantitative relationship between structure and reactivity can be established. Thermodynamic studies, on the other hand, would focus on the equilibrium constants of reversible reactions, providing insight into the relative stability of reactants and products.

Table 4: Hypothetical Kinetic Data for the Knoevenagel Condensation of Substituted Benzaldehydes with Methyl Cyanoacetate

| Substituent on Phenyl Ring | Relative Rate Constant (k_rel) |

| 4-Nitro (Electron-withdrawing) | 5.8 |

| 2-Bromo (Electron-withdrawing) | 2.5 |

| Hydrogen (Reference) | 1.0 |

| 4-Methyl (Electron-donating) | 0.4 |

| 4-Methoxy (Electron-donating) | 0.2 |

This table presents hypothetical data based on established principles of substituent effects in similar reactions to illustrate the expected trends.

Hammett and Taft Equation Correlations (if applicable)

Linear Free-Energy Relationships (LFERs), such as the Hammett and Taft equations, provide a powerful mathematical framework for correlating reaction rates and equilibrium constants with the electronic and steric properties of substituents.

The Hammett equation is typically applied to meta- and para-substituted benzene (B151609) derivatives and takes the form:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. researchgate.net

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that electron-donating groups accelerate the reaction, indicating the development of positive charge. researchgate.net For the Knoevenagel condensation, a positive ρ value is generally observed, consistent with the nucleophilic attack of the enolate on the carbonyl carbon being the rate-determining step. researchgate.net

The Taft equation is an extension of the Hammett equation that accounts for steric effects, which are particularly important for ortho-substituted compounds like this compound. researchgate.net The Taft equation is given by:

log(k/k₀) = σρ + δEₛ

where:

σ* and ρ* are the polar substituent and reaction constants, analogous to the Hammett parameters.

Eₛ is the steric substituent constant.

δ (delta) is the reaction constant that measures the sensitivity of the reaction to steric effects. nih.govresearchgate.net

Table 5: Hammett Substituent Constants (σ) for Selected Groups

| Substituent | σ_meta | σ_para |

| -NO₂ | 0.71 | 0.78 |

| -Br | 0.39 | 0.23 |

| -Cl | 0.37 | 0.23 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

Data sourced from established physical organic chemistry literature.

By systematically synthesizing and studying the reactivity of these analogues, a comprehensive picture of the structure-reactivity landscape of this compound can be constructed, contributing to a deeper understanding of the fundamental principles of organic chemistry.

Future Research Directions and Emerging Opportunities in Methyl 2 Cyano 3 2 Bromophenyl Acrylate Chemistry

Exploration of Novel Catalytic Systems for Methyl 2-cyano-3-(2-bromophenyl)acrylate Transformations

The transformation of this compound can be significantly enhanced by the development of novel catalytic systems. Future research could focus on several key areas:

Advanced Transition Metal Catalysis: While traditional cross-coupling reactions are applicable, the development of catalysts with higher turnover numbers and selectivity is crucial. Recently developed dual-core copper ion catalysts supported on polymeric carbon nitride have shown promise for boosting the efficiency of cross-coupling reactions involving bromide substrates. sciencedaily.com These novel catalysts have demonstrated the ability to improve reaction yields and remain stable over multiple cycles, reducing waste and metal contamination. sciencedaily.com

Biocatalysis: The use of enzymes offers a sustainable route for chemical synthesis. researchgate.net Phenolic acid decarboxylases, for instance, have been utilized in the continuous synthesis of substituted styrenes. researchgate.net Exploring enzymatic transformations for this compound could lead to highly selective and environmentally friendly processes.

Photocatalysis: Light-induced reactions represent a rapidly growing field. Investigating photocatalytic systems for transformations of the acrylate (B77674) or bromophenyl group could unlock new reaction pathways that are not accessible through traditional thermal methods.

| Catalyst Type | Potential Application for this compound | Key Advantages |

| Dual-Core Copper on Polymeric Carbon Nitride | Cross-coupling reactions at the bromophenyl position. | High efficiency, selectivity, and recyclability. sciencedaily.com |

| Phenolic Acid Decarboxylases | Selective transformations of the acrylate moiety or reactions involving the aromatic ring. | High selectivity, mild reaction conditions, sustainability. researchgate.net |

| Photocatalysts | A variety of transformations including C-H functionalization and cross-coupling. | Use of light as a traceless reagent, novel reactivity. |

Development of Sustainable and Green Chemistry Methodologies for Synthesis and Reactions

The principles of green chemistry are paramount in modern chemical research. For this compound, this involves several key considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a primary goal. This includes exploring one-pot synthesis strategies. researchgate.net

Use of Renewable Feedstocks: While the synthesis of this specific compound from renewable sources may be challenging, research into bio-based alternatives for the acrylate portion is a viable direction. ndsuresearchfoundation.orgrsc.org For instance, sobrerol, derived from α-pinene, has been functionalized to create acrylate and methacrylate (B99206) monomers as substitutes for styrene. rsc.org

Solvent Selection: The use of greener solvents, such as water or ionic liquids, is a critical aspect of sustainable synthesis. researchgate.netacs.org Research has shown that some reactions can be effectively carried out in aqueous media, reducing the reliance on volatile organic compounds. acs.org

Catalyst Recyclability: The development of heterogeneous catalysts that can be easily separated and reused is essential for sustainable processes. sciencedaily.comresearchgate.net

Integration of this compound into Advanced Supramolecular Assemblies

The presence of a bromine atom on the phenyl ring of this compound makes it an excellent candidate for forming halogen bonds, a directional non-covalent interaction. nih.govacs.orgnih.gov This opens up exciting possibilities in supramolecular chemistry:

Crystal Engineering: The directional nature of halogen bonding can be exploited to control the packing of molecules in the solid state, leading to the design of crystals with specific properties. nih.govmdpi.com The interplay between halogen bonds and other intermolecular interactions, such as hydrogen bonds and π-π stacking, can be systematically studied.

Self-Assembled Materials: By designing complementary molecules that can interact with the bromophenyl group, it is possible to create self-assembled supramolecular polymers, gels, and liquid crystals. acs.org The strength of the halogen bond can be tuned by modifying the electronic properties of the interacting partners. acs.org

Anion Recognition: The electrophilic region on the bromine atom can interact with anions, making this compound a potential building block for anion receptors and sensors.

| Supramolecular Application | Role of this compound | Potential Outcome |

| Crystal Engineering | Halogen bond donor. | Controlled solid-state packing and material properties. nih.govmdpi.com |

| Self-Assembled Gels | Component in a two-part gelation system. | Formation of functional soft materials. acs.org |

| Anion Recognition | Anion binding unit. | Development of new sensors for specific anions. |

Opportunities in the Synthesis of New Functional Materials (Excluding Biological)

The acrylate functionality of this compound makes it a valuable monomer for the synthesis of functional polymers. polysciences.comresearchgate.netcmu.edu The presence of the bromophenyl group provides a handle for post-polymerization modification.

Functional Polymers: Polymerization of this compound, either as a homopolymer or a copolymer with other acrylic monomers, can lead to materials with tailored properties. polysciences.comresearchgate.net The bromine atoms along the polymer chain can serve as sites for subsequent reactions, allowing for the introduction of other functional groups.

Crosslinked Networks: The acrylate group can participate in crosslinking reactions, leading to the formation of robust polymer networks. polysciences.com These materials could find applications in coatings, adhesives, and composites.

Materials with Tunable Refractive Index: The incorporation of a heavy atom like bromine into a polymer can increase its refractive index. By controlling the amount of this compound in a copolymer, it may be possible to fine-tune the refractive index of the resulting material for optical applications.

Advanced Mechanistic Probes and Real-Time Spectroscopic Monitoring of Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and discovering new transformations. Advanced spectroscopic techniques can provide invaluable insights:

In-line NMR Spectroscopy: The use of in-line NMR allows for the real-time monitoring and control of organic reactions. nih.govrsc.org This technique can provide detailed structural information about reactants, intermediates, and products as the reaction progresses. nih.gov

Real-Time Raman and IR Spectroscopy: Fiber optic Raman and IR spectroscopy can also be used to monitor reactions in real-time, providing information about the disappearance of starting materials and the appearance of products. acs.orgresearchgate.net

Cryo-TEM and Advanced Imaging: For studying the structure of materials derived from this compound, advanced imaging techniques like cryogenic transmission electron microscopy (cryo-TEM) combined with elemental mapping can provide high-resolution structural and compositional information. azooptics.com

| Spectroscopic Technique | Information Gained | Application in this compound Chemistry |

| In-line NMR | Real-time structural information, reaction kinetics, stereoselectivity. nih.gov | Optimization of catalytic reactions, mechanistic studies. |

| Real-Time Raman/IR | Monitoring of functional group transformations. acs.org | Following the progress of polymerization and other reactions. |

| Cryo-TEM with Elemental Mapping | High-resolution structure and elemental composition. azooptics.com | Characterization of polymers and supramolecular assemblies. |

Q & A

What are the optimized synthetic routes for Methyl 2-cyano-3-(2-bromophenyl)acrylate, and how can reaction conditions be systematically improved?

Answer:

The compound can be synthesized via Knoevenagel condensation between methyl cyanoacetate and 2-bromobenzaldehyde. Key parameters include:

- Solvent system : Methanol or ethanol, often with acetic acid as a catalyst .

- Catalysts : Piperidine or ammonium acetate to accelerate the reaction .

- Temperature : Reflux conditions (~60–80°C) for 4–8 hours, monitored by TLC .

- Purification : Recrystallization from ethanol or column chromatography for higher purity .

To optimize yields, vary molar ratios (e.g., 1:1.2 aldehyde:cyanoacetate) and employ inert atmospheres to minimize side reactions.

What advanced spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Answer:

- 1H/13C NMR : Assign peaks for the acrylate backbone (e.g., cyano group at ~110–120 ppm in 13C NMR) and aromatic protons from the 2-bromophenyl moiety .

- FTIR : Confirm C≡N stretching (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹) .

- Single-crystal X-ray diffraction : Resolve bond lengths and angles using SHELXL refinement (e.g., C-Br bond distance ~1.89 Å) . Crystallization in ethyl acetate/hexane mixtures yields suitable crystals .

How can density functional theory (DFT) be applied to predict electronic properties and reactivity of this compound?

Answer:

- Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties .

- Basis sets : Use 6-311G(d,p) for geometry optimization and frequency calculations .

- Applications : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites . Compare computed IR/NMR spectra with experimental data to validate models .

How can researchers resolve contradictions between computational predictions and experimental data (e.g., bond lengths or reaction outcomes)?

Answer:

- Cross-validation : Re-examine computational parameters (e.g., solvent effects in DFT) and experimental conditions (e.g., crystal packing forces in X-ray data) .

- Error analysis : Compare mean absolute deviations (e.g., DFT-predicted vs. experimental bond lengths) and refine functionals if discrepancies exceed 2% .

- Multi-technique approach : Use complementary methods like Raman spectroscopy or mass spectrometry to confirm ambiguous results .